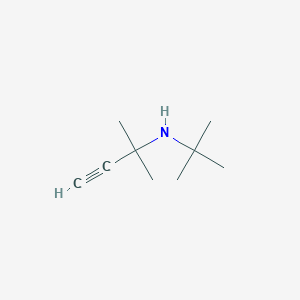

N-tert-Butyl-1,1-dimethylpropargylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-tert-Butyl-1,1-dimethylpropargylamine, also known as this compound, is a useful research compound. Its molecular formula is C9H17N and its molecular weight is 139.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It’s known to affect the respiratory system .

Mode of Action

It’s crucial to note that the understanding of the compound’s interaction with its targets and any resulting changes is still under investigation .

Biochemical Pathways

N-tert-Butyl-1,1-dimethylpropargylamine is used for cyclizations of propynyl compounds, leading to the synthesis of 2,4-imidazolidinediones (hydantoins) . The affected pathways and their downstream effects are subject to the specific context of the reaction and the presence of other compounds.

Pharmacokinetics

Its physical properties, such as a boiling point of 136 °C (lit.) and a density of 0.787 g/mL at 25 °C (lit.) , may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific biochemical context in which it is used. In the context of cyclizations of propynyl compounds, it contributes to the synthesis of 2,4-imidazolidinediones (hydantoins) .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, its solubility in chloroform and ethyl acetate suggests that it may be more effective in non-polar environments.

Activité Biologique

N-tert-Butyl-1,1-dimethylpropargylamine is a propargylamine compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article will explore its biological activity, mechanisms of action, and relevant case studies, supplemented by data tables that highlight key research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group and a dimethylpropargylamine moiety. Its molecular formula is C8H15N, and it possesses a propargyl functional group that enhances its reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The propargylamine structure allows for the formation of covalent bonds with nucleophilic sites on proteins, leading to modulation of enzyme activities and cellular pathways.

Key Mechanisms:

- Inhibition of Enzymes : Propargylamines can act as inhibitors for enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism.

- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, potentially protecting cells from oxidative stress.

- Neuroprotective Effects : Studies suggest that this compound may have neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

Biological Activity Data

The following table summarizes key findings from various studies examining the biological activity of this compound:

Case Study 1: MAO Inhibition

A study conducted by researchers at King's College London focused on the inhibitory effects of this compound on monoamine oxidase enzymes. The findings revealed that this compound exhibited strong inhibitory activity against both MAO-A and MAO-B isoforms, suggesting its potential use in treating mood disorders and neurodegenerative diseases where MAO regulation is critical.

Case Study 2: Antioxidant Properties

In another investigation, the antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. Results indicated that the compound effectively scavenged free radicals, thereby demonstrating its potential as a protective agent against oxidative damage in cellular systems.

Case Study 3: Neuroprotective Effects

A recent study evaluated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal injury. The results showed that treatment with this compound significantly decreased markers of apoptosis and inflammation in neuronal cell lines, providing insights into its therapeutic potential for neurodegenerative conditions.

Applications De Recherche Scientifique

Synthesis and Reactivity

N-tert-Butyl-1,1-dimethylpropargylamine can be synthesized through various methods, including the reaction of tert-butylamine with propargyl halides. Its reactivity allows it to participate in cyclization reactions leading to the formation of complex heterocycles such as 2,4-imidazolidinediones (hydantoins), which are important in medicinal chemistry .

Applications in Organic Synthesis

-

Cyclization Reactions :

- This compound is primarily used for cyclizations of propynyl compounds. This application is crucial for synthesizing hydantoins, which have various biological activities and therapeutic potentials.

- Formation of Heterocycles :

Polymer Chemistry

This compound serves as a monomer or an additive in polymer chemistry:

Environmental Considerations

Research into related compounds such as methyl tert-butyl ether (MTBE) highlights concerns regarding solubility and environmental impact. Understanding these properties is crucial for assessing the environmental fate of this compound and its derivatives.

Case Study 1: Synthesis of Hydantoins

A study demonstrated the efficient use of this compound in synthesizing hydantoins through cyclization reactions. The process yielded high purity products suitable for pharmaceutical applications.

Case Study 2: Polymer Enhancement

In a polymer chemistry application, researchers incorporated this compound into a polymer matrix to improve thermal stability. The modified polymer exhibited enhanced mechanical properties compared to unmodified counterparts.

Propriétés

IUPAC Name |

N-tert-butyl-2-methylbut-3-yn-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-7-9(5,6)10-8(2,3)4/h1,10H,2-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIAJHJGVGZXCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(C)(C)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118-17-8 |

Source

|

| Record name | N-tert-Butyl-1,1-dimethylpropargylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.